molecular formula C11H9F2NOS B13210571 2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole

2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole

Cat. No.: B13210571
M. Wt: 241.26 g/mol
InChI Key: LQSPLMBWJSMLNN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a difluoromethylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole
  • 2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole
  • 2-(Difluoromethyl)-5-(3-chlorophenyl)-1,3-thiazole

Comparison: Compared to similar compounds, 2-(Difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole exhibits unique properties due to the presence of the difluoromethyl group. This group can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes. Additionally, the methoxyphenyl group can provide specific interactions with biological targets, enhancing the compound’s overall activity and selectivity.

Properties

Molecular Formula

C11H9F2NOS

Molecular Weight

241.26 g/mol

IUPAC Name

2-(difluoromethyl)-5-(3-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H9F2NOS/c1-15-8-4-2-3-7(5-8)9-6-14-11(16-9)10(12)13/h2-6,10H,1H3

InChI Key

LQSPLMBWJSMLNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(S2)C(F)F

Origin of Product

United States

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